3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole
CAS No.:
Cat. No.: VC16691052
Molecular Formula: C8H4FIN2O
Molecular Weight: 290.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4FIN2O |
|---|---|
| Molecular Weight | 290.03 g/mol |
| IUPAC Name | 3-(2-fluoro-5-iodophenyl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C8H4FIN2O/c9-7-2-1-5(10)3-6(7)8-11-4-13-12-8/h1-4H |
| Standard InChI Key | YIBCJXKZMHTTPU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1I)C2=NOC=N2)F |
Introduction
Structural Characteristics and Molecular Properties
Core Framework and Substituent Effects
3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole (C₈H₄FIN₂O; molecular weight 290.03 g/mol) consists of a 1,2,4-oxadiazole ring—a five-membered heterocycle with two nitrogen atoms and one oxygen atom—linked to a 2-fluoro-5-iodophenyl group. The fluorine atom at the ortho position and iodine at the para position create a distinct electronic profile: fluorine’s strong electron-withdrawing effect (-I) polarizes the aromatic ring, while iodine’s larger atomic radius and polarizability introduce steric and electronic perturbations . These features are critical for intermolecular interactions, such as hydrogen bonding and halogen bonding, which influence solubility and target binding .
The compound’s canonical SMILES notation (C1=CC(=C(C=C1I)C2=NOC=N2)F) and InChIKey (YIBCJXKZMHTTPU-UHFFFAOYSA-N) provide unambiguous identifiers for computational studies. X-ray crystallography of analogous oxadiazoles reveals planar geometries that facilitate π-π stacking with biological macromolecules, suggesting similar behavior for this derivative .
Synthesis and Purification Strategies
Conventional Synthetic Pathways
The synthesis of 3-(2-fluoro-5-iodophenyl)-1,2,4-oxadiazole typically begins with 2-fluoro-5-iodoaniline, which undergoes diazotization followed by coupling with carbamate derivatives. Cyclization is achieved using dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which promote the formation of the oxadiazole ring via intramolecular dehydration . A representative reaction sequence is:
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Amidoxime Formation: 2-Fluoro-5-iodoaniline reacts with hydroxylamine to form an amidoxime intermediate.
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Cyclodehydration: Treatment with POCl₃ induces cyclization, yielding the 1,2,4-oxadiazole core.
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Purification: Recrystallization from ethanol or chromatography on silica gel affords the pure product.
Yield Optimization and Challenges
Reported yields for analogous 1,2,4-oxadiazoles range from 45% to 78%, depending on the substituents and reaction conditions . The iodine substituent’s steric bulk may hinder cyclization, necessitating elevated temperatures (80–100°C) and extended reaction times (12–24 hours) . Microwave-assisted synthesis has been explored for related compounds, reducing reaction times to 1–2 hours while maintaining yields above 60% .
Chemical Reactivity and Functionalization
Halogen-Directed Reactivity
The fluorine and iodine atoms profoundly influence the compound’s reactivity:
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Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aryl ring facilitates substitution at the meta position relative to fluorine, though iodine’s size may sterically hinder such reactions.
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Electrophilic Substitution: Iodine’s polarizable electron cloud allows for electrophilic attacks, particularly at the ortho and para positions of the phenyl ring .
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Oxadiazole Ring Modifications: The oxadiazole moiety participates in cycloadditions with dienophiles and nucleophilic substitutions at the C-5 position, enabling further derivatization .
Stability Under Physiological Conditions
Studies on similar 1,2,4-oxadiazoles indicate stability in aqueous media at pH 5–8, with degradation occurring under strongly acidic (pH < 3) or basic (pH > 10) conditions . The iodine substituent may confer susceptibility to photodegradation, necessitating storage in amber containers.
Biological Activities and Mechanistic Insights
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC₅₀ (μM) | Reference Compound (IC₅₀) |
|---|---|---|
| A549 (Lung) | 1.59–7.48 | Cisplatin (2.1 μM) |
| C6 (Glioma) | 8.16–13.04 | Doxorubicin (0.85 μM) |
| MCF-7 (Breast) | 0.48–1.17 | Prodigiosin (1.93 μM) |
Comparison with Structural Analogs
Halogen Substitution Patterns
The biological activity of 1,2,4-oxadiazoles is highly sensitive to halogen placement:
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Fluorine vs. Chlorine: Fluorine’s electronegativity enhances metabolic stability but reduces lipophilicity compared to chlorine .
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Iodine vs. Bromine: Iodine’s larger size improves binding to hydrophobic enzyme pockets, as seen in MMP-9 inhibition .
Table 2: Impact of Halogen Substitution on Bioactivity
| Compound | MMP-9 Inhibition (%) | LogP |
|---|---|---|
| 3-(2-F-5-I-C₆H₃)-Oxadiazole | 89.66 | 2.45 |
| 3-(2-Cl-5-Br-C₆H₃)-Oxadiazole | 72.31 | 3.12 |
Future Research Directions
Targeted Drug Delivery Systems
Conjugation to nanoparticles or antibody-drug conjugates could mitigate the compound’s moderate solubility (0.12 mg/mL in water). Liposomal encapsulation has improved the bioavailability of analogous oxadiazoles by 3–5 fold .
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